molecular formula C6H7NO3 B13025800 2-(Hydroxymethyl)pyridine-3,5-diol

2-(Hydroxymethyl)pyridine-3,5-diol

Katalognummer: B13025800
Molekulargewicht: 141.12 g/mol
InChI-Schlüssel: WZFIDEYDULSZMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)pyridine-3,5-diol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with hydroxymethyl and diol groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)pyridine-3,5-diol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridine derivatives. For instance, the reaction of pyridine with formaldehyde and a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. One such method is the biocatalytic conversion of naturally occurring pyridine derivatives using recombinant microbial whole cells. This approach offers a sustainable alternative to traditional chemical synthesis, with high yields and reduced environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)pyridine-3,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyridine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)pyridine-3,5-diol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)pyridine-3,5-diol involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as alpha- and beta-glucosidase, which play a role in carbohydrate metabolism. The compound’s hydroxyl groups allow it to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hydroxymethyl)pyridine-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H7NO3

Molekulargewicht

141.12 g/mol

IUPAC-Name

2-(hydroxymethyl)pyridine-3,5-diol

InChI

InChI=1S/C6H7NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-2,8-10H,3H2

InChI-Schlüssel

WZFIDEYDULSZMV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1O)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.